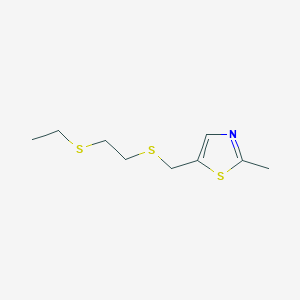![molecular formula C13H14FN3S B7635931 2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7635931.png)
2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole involves the inhibition of MAGL. MAGL is responsible for the breakdown of 2-AG, which is an endocannabinoid that has anti-inflammatory and analgesic effects. Inhibition of MAGL results in increased levels of 2-AG, which in turn leads to the activation of the cannabinoid receptors CB1 and CB2. Activation of these receptors results in the anti-inflammatory and analgesic effects observed with this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole are primarily related to its inhibition of MAGL. Inhibition of MAGL results in increased levels of 2-AG, which is known to have anti-inflammatory and analgesic effects. This compound has been shown to be effective in reducing pain and inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole in lab experiments is its potency and selectivity. This compound is a potent inhibitor of MAGL and has minimal off-target effects. Additionally, this compound is relatively easy to synthesize and can be produced on a large scale. One of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research and development of 2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole. One potential direction is the development of more potent and selective MAGL inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of pain and inflammation. Additionally, the use of this compound in combination with other drugs or therapies could also be explored. Finally, the development of more efficient synthesis methods for this compound could also be a future direction for research.
Métodos De Síntesis
The synthesis of 2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole involves the reaction of 3-fluorobenzaldehyde with 2-amino-5-methyl-1,3,4-thiadiazole in the presence of a catalyst. The reaction is carried out under mild reaction conditions and yields a high purity product. The synthesis of this compound is relatively simple and can be performed on a large scale.
Aplicaciones Científicas De Investigación
2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is an enzyme that is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL results in increased levels of 2-AG, which is known to have anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
2-[2-(3-fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c1-9-15-16-13(18-9)17-7-3-6-12(17)10-4-2-5-11(14)8-10/h2,4-5,8,12H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYMTOFSKQTPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCCC2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)


![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)

![1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B7635904.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7635906.png)
![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B7635927.png)
![1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine](/img/structure/B7635932.png)
![1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol](/img/structure/B7635933.png)

![N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide](/img/structure/B7635936.png)